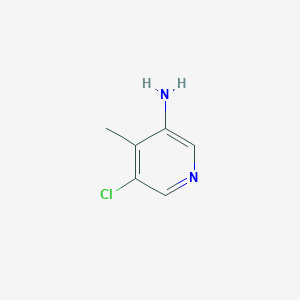![molecular formula C12H15F3N4O2 B2810383 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide CAS No. 2415582-87-3](/img/structure/B2810383.png)
2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide, commonly known as TFMPA, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes in the central nervous system (CNS).
作用機序
TFMPA acts as a competitive antagonist of 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide by binding to the allosteric site of the receptor, thereby preventing the binding of the endogenous ligand glutamate. This results in the inhibition of downstream signaling pathways, including the phospholipase C (PLC)-dependent pathway, which is involved in the regulation of intracellular calcium levels and protein kinase C (PKC) activation.
Biochemical and Physiological Effects:
TFMPA has been shown to have a range of biochemical and physiological effects in various CNS regions, including the hippocampus, striatum, and prefrontal cortex. It has been shown to block the effects of 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide activation on long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are thought to underlie learning and memory processes. TFMPA has also been shown to reduce cocaine self-administration and relapse in animal models, suggesting its potential as a treatment for drug addiction. Additionally, TFMPA has been shown to have anti-inflammatory effects in microglia, suggesting its potential as a treatment for neuroinflammatory diseases.
実験室実験の利点と制限
One of the main advantages of TFMPA is its high selectivity for 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of TFMPA is its relatively low potency compared to other 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide antagonists, which may require higher concentrations to achieve the desired effects. Additionally, TFMPA has a relatively short half-life, which may limit its effectiveness in some experimental paradigms.
将来の方向性
Future research on TFMPA may focus on its potential as a therapeutic agent for various CNS disorders, including addiction, anxiety, depression, and neuroinflammation. Additionally, further investigation of the downstream signaling pathways affected by TFMPA may provide valuable insights into the molecular mechanisms underlying the physiological and pathological processes regulated by 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide. Finally, the development of more potent and long-lasting 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide antagonists may overcome some of the limitations of TFMPA and provide more effective tools for investigating the role of 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide in the CNS.
合成法
The synthesis of TFMPA involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of a trifluoromethyl group at the 4-position of the pyrimidine ring using a trifluoromethylating agent. The Boc group is then removed, and the resulting amine is coupled with 2-chloroacetyl chloride to form the final product, TFMPA.
科学的研究の応用
TFMPA has been extensively used as a research tool to investigate the role of 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide in various physiological and pathological processes, including learning and memory, addiction, anxiety, depression, and neuroinflammation. It has been shown to block the effects of 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide activation on neuronal excitability, synaptic plasticity, and neurotransmitter release, providing a valuable tool to study the underlying mechanisms of these processes.
特性
IUPAC Name |
2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O2/c13-12(14,15)9-1-4-17-11(18-9)21-8-2-5-19(6-3-8)7-10(16)20/h1,4,8H,2-3,5-7H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBJJWOXAMEOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2810300.png)
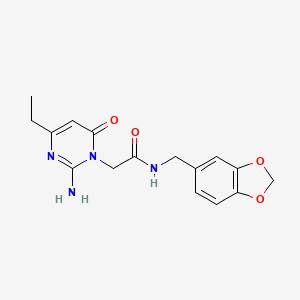
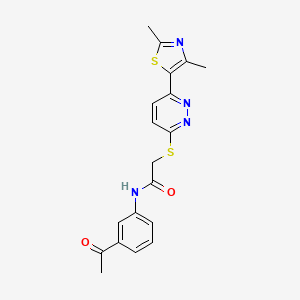

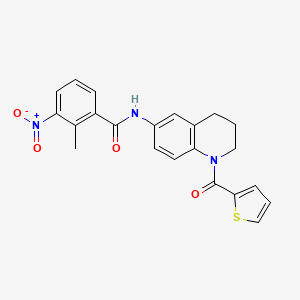
![3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2810306.png)

![2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid](/img/structure/B2810310.png)
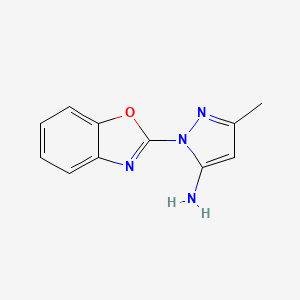
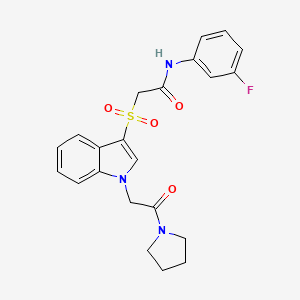
![N-[3-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2810317.png)

